Rdxccyhptc nmsnpqic Rdxccyhptc nmsnpqic α-Conotoxin EI is a selective antagonist of neuromuscular nicotinic receptors α1β1γδ.
Brand Name: Vulcanchem
CAS No.: 170663-33-9
VCID: VC0549401
InChI: InChI=1S/C83H125N27O27S5/c1-5-37(2)63-78(133)102-52(65(88)120)32-139-140-33-53-72(127)96-46(23-39-12-14-41(113)15-13-39)69(124)99-48(24-40-29-91-36-93-40)80(135)109-21-8-11-57(109)76(131)107-64(38(3)112)79(134)105-55(35-142-141-34-54(74(129)103-53)104-77(132)58-25-42(114)30-110(58)82(137)50(28-62(118)119)98-66(121)43(84)9-6-19-92-83(89)90)73(128)97-47(26-60(86)116)70(125)94-45(18-22-138-4)67(122)101-51(31-111)71(126)100-49(27-61(87)117)81(136)108-20-7-10-56(108)75(130)95-44(68(123)106-63)16-17-59(85)115/h12-15,29,36-38,42-58,63-64,111-114H,5-11,16-28,30-35,84H2,1-4H3,(H2,85,115)(H2,86,116)(H2,87,117)(H2,88,120)(H,91,93)(H,94,125)(H,95,130)(H,96,127)(H,97,128)(H,98,121)(H,99,124)(H,100,126)(H,101,122)(H,102,133)(H,103,129)(H,104,132)(H,105,134)(H,106,123)(H,107,131)(H,118,119)(H4,89,90,92)
SMILES: CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)C4CC(CN4C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)N1)CCC(=O)N)CC(=O)N)CO)CCSC)CC(=O)N)C(C)O)CC6=CNC=N6)CC7=CC=C(C=C7)O)C(=O)N
Molecular Formula: C83H125N27O27S5
Molecular Weight: 2093.4

Rdxccyhptc nmsnpqic

CAS No.: 170663-33-9

Cat. No.: VC0549401

Molecular Formula: C83H125N27O27S5

Molecular Weight: 2093.4

Purity: >96%

* For research use only. Not for human or veterinary use.

Rdxccyhptc nmsnpqic - 170663-33-9

Specification

CAS No. 170663-33-9
Molecular Formula C83H125N27O27S5
Molecular Weight 2093.4
IUPAC Name 3-[(2-amino-5-carbamimidamidopentanoyl)amino]-4-[2-[[21,30-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-butan-2-yl-6-carbamoyl-36-(1-hydroxyethyl)-24-(hydroxymethyl)-48-[(4-hydroxyphenyl)methyl]-45-(1H-imidazol-4-ylmethyl)-27-(2-methylsulfanylethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-4-oxobutanoic acid
Standard InChI InChI=1S/C83H125N27O27S5/c1-5-37(2)63-78(133)102-52(65(88)120)32-139-140-33-53-72(127)96-46(23-39-12-14-41(113)15-13-39)69(124)99-48(24-40-29-91-36-93-40)80(135)109-21-8-11-57(109)76(131)107-64(38(3)112)79(134)105-55(35-142-141-34-54(74(129)103-53)104-77(132)58-25-42(114)30-110(58)82(137)50(28-62(118)119)98-66(121)43(84)9-6-19-92-83(89)90)73(128)97-47(26-60(86)116)70(125)94-45(18-22-138-4)67(122)101-51(31-111)71(126)100-49(27-61(87)117)81(136)108-20-7-10-56(108)75(130)95-44(68(123)106-63)16-17-59(85)115/h12-15,29,36-38,42-58,63-64,111-114H,5-11,16-28,30-35,84H2,1-4H3,(H2,85,115)(H2,86,116)(H2,87,117)(H2,88,120)(H,91,93)(H,94,125)(H,95,130)(H,96,127)(H,97,128)(H,98,121)(H,99,124)(H,100,126)(H,101,122)(H,102,133)(H,103,129)(H,104,132)(H,105,134)(H,106,123)(H,107,131)(H,118,119)(H4,89,90,92)
Standard InChI Key ZUOKYBVKCMQKIN-MLWUHNSQSA-N
Isomeric SMILES CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N1)CCC(=O)N)CC(=O)N)CO)CCSC)CC(=O)N)[C@@H](C)O)CC6=CNC=N6)CC7=CC=C(C=C7)O)C(=O)N
SMILES CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)C4CC(CN4C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)N1)CCC(=O)N)CC(=O)N)CO)CCSC)CC(=O)N)C(C)O)CC6=CNC=N6)CC7=CC=C(C=C7)O)C(=O)N
Appearance White lyophilised solid
Boiling Point N/A
Melting Point N/A

Introduction

Structural Information and Composition

Molecular Formula and Chemical Identity

Rdxccyhptc nmsnpqic possesses a defined molecular formula of C83H125N27O27S5, indicating a large organic compound with multiple nitrogen-containing functional groups and sulfur bridges . The complete chemical name of this compound is exceptionally detailed:

3-[(2-amino-5-carbamimidamidopentanoyl)amino]-4-[2-[[21,30-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-butan-2-yl-6-carbamoyl-36-(1-hydroxyethyl)-24-(hydroxymethyl)-48-[(4-hydroxyphenyl)methyl]-45-(1H-imidazol-4-ylmethyl)-27-(2-methylsulfanylethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-4-oxobutanoic acid

This extensive name reveals that the compound contains numerous functional groups including:

  • Multiple amino groups

  • Carbamoyl groups

  • Hydroxyl groups

  • Imidazole ring

  • Methylsulfanyl group

  • Oxo groups

  • Tetradecazatetracyclo structure

Chemical Structure Representation

The chemical structure of Rdxccyhptc nmsnpqic can be represented through several standardized notations used in chemistry. The compound's SMILES (Simplified Molecular-Input Line-Entry System) notation provides a linear representation of its structural components:

CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)C4CC(CN4C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)N1)CCC(=O)N)CC(=O)N)CO)CCSC)CC(=O)N)C(C)O)CC6=CNC=N6)CC7=CC=C(C=C7)O)C(=O)N

Additionally, the compound is identified by its InChIKey (ZUOKYBVKCMQKIN-UHFFFAOYSA-N), a condensed digital representation of the chemical structure that serves as a standard identifier in chemical databases and literature . The full InChI (International Chemical Identifier) provides a comprehensive textual description of the molecular structure that enables precise identification across chemical information systems.

Physical and Chemical Properties

Predicted Collision Cross Section Data

One of the significant physical properties documented for Rdxccyhptc nmsnpqic is its predicted collision cross section (CCS), which provides valuable information about the three-dimensional structure and behavior of the molecule in gas phase. CCS values are particularly important for mass spectrometry-based analyses and can help in compound identification and structural characterization.

The following table presents the predicted collision cross section data for various adducts of Rdxccyhptc nmsnpqic:

Adductm/zPredicted CCS (Ų)
[M+H]+2092.7915373.7
[M+Na]+2114.7734382.9
[M+NH4]+2109.8180381.4
[M+K]+2130.7474375.2
[M-H]-2090.7769379.3
[M+Na-2H]-2112.7589387.2

These values provide insights into the molecular size and shape of Rdxccyhptc nmsnpqic when ionized in different forms . The larger CCS values for certain adducts, such as [M+Na-2H]- with 387.2 Ų, suggest conformational changes when the molecule forms different ionic species, which could influence its interaction with biological systems or analytical instruments.

Mass Spectrometry Characteristics

The mass-to-charge ratios (m/z) presented in the CCS data table offer valuable information for mass spectrometric identification of Rdxccyhptc nmsnpqic. The protonated molecule [M+H]+ has an m/z of 2092.7915, indicating a substantial molecular weight consistent with the complex structure of this compound . The formation of various adducts (sodium, ammonium, potassium) results in different m/z values that can be used as diagnostic markers in analytical chemistry applications.

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